Cas no 1396758-35-2 (N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide)
N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide
- F6196-0458
- AKOS024537551
- N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide
- N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
- 1396758-35-2
- VU0536048-1
- N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide
-
- Inchi: 1S/C17H19N5O3/c23-15(12-4-5-12)20-17-19-13(11-25-17)16(24)22-9-7-21(8-10-22)14-3-1-2-6-18-14/h1-3,6,11-12H,4-5,7-10H2,(H,19,20,23)
- InChI Key: DXRMOTRESMCRNG-UHFFFAOYSA-N
- SMILES: O=C(C1CC1)NC1=NC(=CO1)C(N1CCN(C2C=CC=CN=2)CC1)=O
Computed Properties
- Exact Mass: 341.14878949g/mol
- Monoisotopic Mass: 341.14878949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 91.6Ų
N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6196-0458-2μmol |
N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide |
1396758-35-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6196-0458-5μmol |
N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide |
1396758-35-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6196-0458-10μmol |
N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide |
1396758-35-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6196-0458-20μmol |
N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide |
1396758-35-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6196-0458-1mg |
N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide |
1396758-35-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6196-0458-2mg |
N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide |
1396758-35-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6196-0458-3mg |
N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide |
1396758-35-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6196-0458-4mg |
N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide |
1396758-35-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6196-0458-5mg |
N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide |
1396758-35-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6196-0458-10mg |
N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide |
1396758-35-2 | 10mg |
$79.0 | 2023-09-09 |
N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide
Comprehensive Overview of N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide (CAS No. 1396758-35-2)
In the realm of pharmaceutical and biochemical research, N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide (CAS No. 1396758-35-2) has emerged as a compound of significant interest due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a piperazine core linked to a pyridine moiety and an oxazole ring, exemplifies the innovative design strategies employed in modern drug discovery. Researchers are particularly intrigued by its molecular interactions with biological targets, which could pave the way for novel treatments in areas such as central nervous system (CNS) disorders and inflammatory diseases.
The synthetic pathway of N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide involves multi-step organic reactions, including amide coupling and cyclization techniques. Its cyclopropane segment is notable for enhancing metabolic stability, a feature highly sought after in drug design. Recent studies highlight its bioavailability and selective binding affinity, making it a candidate for further preclinical evaluation. With the growing demand for small-molecule therapeutics, this compound aligns with trends in precision medicine and targeted therapy.
From an industrial perspective, the scalability of 1396758-35-2 synthesis is under scrutiny, as optimizing yield and purity remains critical for cost-effective production. Analytical methods such as HPLC and NMR spectroscopy are routinely employed to characterize this compound, ensuring compliance with Good Manufacturing Practices (GMP). Furthermore, its structure-activity relationship (SAR) is a hot topic in academic circles, with computational models like molecular docking being used to predict its interactions with enzymes and receptors.
The rise of AI-driven drug discovery has also brought attention to compounds like N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide. Machine learning algorithms are now being leveraged to explore its potential off-target effects and toxicity profiles, addressing key concerns in pharmacovigilance. Additionally, its relevance to neurodegenerative research (e.g., Alzheimer’s and Parkinson’s diseases) has spurred collaborations between academia and biotech firms, reflecting the compound’s versatility.
Environmental and regulatory aspects of 1396758-35-2 are equally important. As sustainability gains traction in the chemical industry, greener synthesis routes using catalysis or microwave-assisted reactions are being explored. Regulatory bodies emphasize thorough ecotoxicological assessments to ensure safety, aligning with global initiatives like the Green Chemistry Principles.
In summary, N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide represents a convergence of innovative chemistry and biomedical potential. Its study addresses pressing questions in drug development, from mechanistic insights to industrial scalability, making it a focal point for future research endeavors.
1396758-35-2 (N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}cyclopropanecarboxamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)